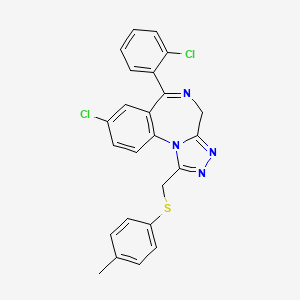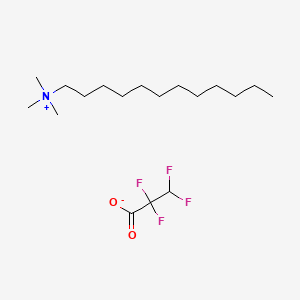
(Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C18H35F4NO2 and a molecular weight of 373.47 g/mol . It is composed of a dodecyltrimethylammonium cation and a 2,2,3,3-tetrafluoropropionate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate typically involves the reaction of dodecyltrimethylammonium chloride with 2,2,3,3-tetrafluoropropionic acid. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or extraction methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetrafluoropropionate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Industry: The compound is used in the formulation of cleaning agents, detergents, and personal care products.
Mechanism of Action
The mechanism of action of (Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate is primarily related to its surfactant properties. The dodecyltrimethylammonium cation interacts with lipid bilayers and proteins, altering their structure and function. The tetrafluoropropionate anion contributes to the compound’s stability and reactivity. The molecular targets and pathways involved include membrane proteins, lipid bilayers, and various enzymes .
Comparison with Similar Compounds
Similar Compounds
- Dodecyltrimethylammonium chloride
- Cetyltrimethylammonium bromide
- Tetradecyltrimethylammonium chloride
Uniqueness
(Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate is unique due to the presence of the tetrafluoropropionate anion, which imparts distinct chemical and physical properties. This makes it more effective in certain applications, such as in the study of membrane proteins and as a phase transfer catalyst .
Properties
CAS No. |
94158-60-8 |
|---|---|
Molecular Formula |
C18H35F4NO2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
dodecyl(trimethyl)azanium;2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C15H34N.C3H2F4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;4-1(5)3(6,7)2(8)9/h5-15H2,1-4H3;1H,(H,8,9)/q+1;/p-1 |
InChI Key |
ORNIFVVKJYQEGF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.C(C(C(=O)[O-])(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


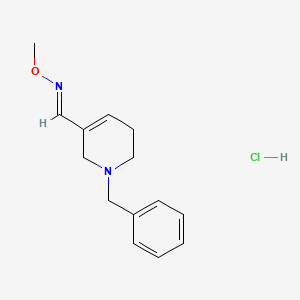
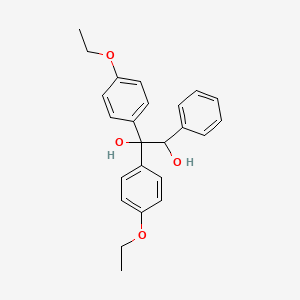
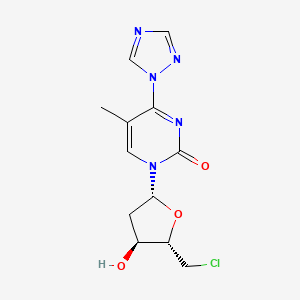
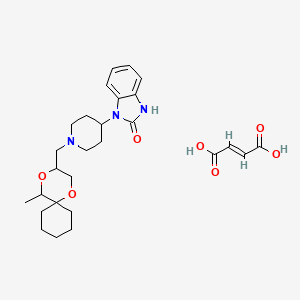
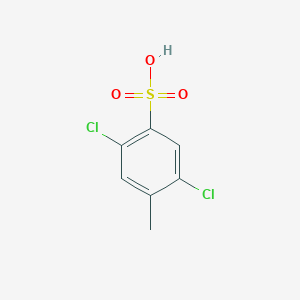
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
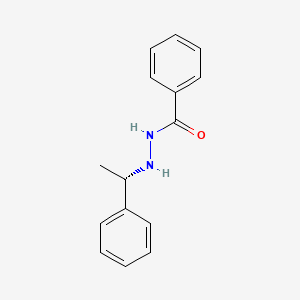
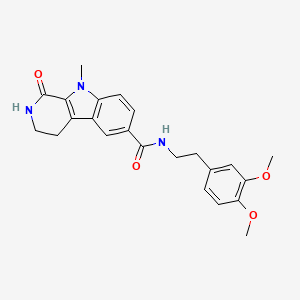

![(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol](/img/structure/B12710134.png)
![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
